Hexylmagnesium chloride
Description
Significance of Grignard Reagents in Carbon-Carbon Bond Formation Methodologies
The paramount importance of Grignard reagents in organic synthesis lies in their exceptional ability to facilitate the creation of carbon-carbon bonds. tutorchase.com This class of organometallic compounds, characterized by a magnesium atom bonded to both a carbon and a halogen, provides a highly reactive source of nucleophilic carbon. mt.commasterorganicchemistry.com This reactivity allows them to readily attack a wide array of electrophilic functional groups, including aldehydes, ketones, esters, and epoxides, thereby forging new and crucial carbon-carbon linkages. mt.commasterorganicchemistry.com The versatility and generally straightforward application of Grignard reagents have solidified their position as a fundamental and powerful method for assembling the carbon skeletons of diverse organic molecules. tutorchase.commt.com
Historical Context and Evolution of Research in Organomagnesium Chemistry
The journey of organomagnesium chemistry began with the seminal discovery of Grignard reagents by Victor Grignard in 1900, a breakthrough that earned him the Nobel Prize in Chemistry in 1912. numberanalytics.comebsco.comacs.org This discovery revolutionized organic synthesis by providing a reliable method for creating carbon-carbon bonds. ebsco.com Early research focused on understanding the nature of these reagents and their reactions with various carbonyl compounds. ebsco.comacs.org
A significant advancement came with the work of Wilhelm Schlenk, who demonstrated that Grignard reagents in solution exist in a complex equilibrium, now known as the Schlenk Equilibrium, involving the diorganomagnesium species (R₂Mg) and magnesium dihalide (MgX₂). ebsco.comacs.org Over the decades, research has expanded to include a vast array of organomagnesium compounds and their applications. numberanalytics.com The development of new ether-based solvents, such as tetrahydrofuran (B95107) (THF) in the 1950s, improved the preparation and reactivity of these reagents. acs.org More recent advancements have focused on transition metal-catalyzed cross-coupling reactions, significantly broadening the scope of Grignard reagents in forming C-C bonds with a variety of organic halides and other electrophiles. acs.orgdergipark.org.tr
Unique Characteristics of Hexylmagnesium Chloride within the Grignard Reagent Class
This compound, with the chemical formula C₆H₁₃ClMg, is a specific Grignard reagent that possesses a six-carbon linear alkyl chain. americanelements.commahaautomation.com This structural feature imparts particular characteristics that influence its reactivity and applications. As a primary alkyl Grignard reagent, it is a strong nucleophile and a potent base. mt.com It is typically available as a solution in an ether solvent like tetrahydrofuran (THF), often at a concentration of 2.0 M. mahaautomation.comsigmaaldrich.com The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃ClMg | americanelements.comsigmaaldrich.comechemi.com |
| Molecular Weight | 144.93 g/mol | sigmaaldrich.comfishersci.comthermofisher.com |
| Appearance | Liquid, typically a brown to grey-brown solution | echemi.comfishersci.comthermofisher.com |
| Density | Approximately 0.965 g/mL at 25 °C | americanelements.comsigmaaldrich.comechemi.com |
| Boiling Point | 65-68.5 °C (in THF) | americanelements.comechemi.comfishersci.com |
| Solubility | Reacts with water | fishersci.com |
This table presents data for this compound, often in a THF solution.
Scope and Limitations of this compound in Synthetic Applications
The primary application of this compound lies in its role as a hexyl anion synthon, enabling the introduction of a hexyl group into a target molecule through nucleophilic addition and substitution reactions. A significant area of its use is in iron-catalyzed cross-coupling reactions. For instance, it has been successfully coupled with aryl sulfamates and carbamates to form C(sp²)–C(sp³) bonds, a valuable transformation in the synthesis of complex organic molecules. dergipark.org.tracgpubs.orgnih.gov Research has shown that the addition of N-heterocyclic carbene (NHC) ligands can improve the yields of these coupling reactions. nih.govsci-hub.se
Furthermore, this compound is employed in coupling reactions with various other electrophiles, including alkenyl chlorides and pivalates, often catalyzed by iron compounds. tue.nlorgsyn.org These reactions are stereoselective and efficient, providing access to a range of alkylated products. sci-hub.setue.nl
However, the high reactivity of this compound also imposes limitations. As a strong base, it is incompatible with protic functional groups such as alcohols, carboxylic acids, and even primary and secondary amines, as it will deprotonate them instead of reacting at the desired electrophilic center. mt.commasterorganicchemistry.com Its reactions can also be sensitive to the counterion; for example, primary alkylmagnesium chlorides often react more smoothly than the corresponding bromides in certain coupling reactions. sci-hub.se Additionally, like all Grignard reagents, it must be handled under anhydrous conditions to prevent decomposition by moisture. acs.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;hexane;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13.ClH.Mg/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRJQTLHXWRDOV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[CH2-].[Mg+2].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446701 | |
| Record name | Hexylmagnesium chloride solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
44767-62-6 | |
| Record name | Hexylmagnesium chloride solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Hexylmagnesium Chloride: Contemporary Approaches
Direct Oxidative Addition of Magnesium to Hexyl Halides
The most traditional and common method for preparing Grignard reagents, including hexylmagnesium chloride, is through the direct reaction of an organic halide with magnesium metal. numberanalytics.combyjus.com This process, known as oxidative addition, involves the insertion of magnesium into the carbon-halogen bond of a hexyl halide. uni-muenchen.de
Optimization of Reaction Conditions and Solvent Effects
The success of Grignard reagent formation via oxidative addition is highly dependent on the reaction conditions. Key among these is the choice of solvent. Ethereal solvents, such as diethyl ether (Et2O) and tetrahydrofuran (B95107) (THF), are essential. byjus.comlibretexts.org They play a crucial role in stabilizing the resulting organomagnesium compound by forming a complex with the magnesium center. lumenlearning.comlibretexts.org This stabilization is a significant thermodynamic driving force for the reaction. While both are effective, THF is a common solvent for commercially available solutions of this compound, often at a concentration of 2.0 M. mahaautomation.comsigmaaldrich.comorgsyn.org The reaction is typically conducted under anhydrous (dry) conditions, as water will rapidly decompose the Grignard reagent. byjus.comwikipedia.org
The temperature is another critical parameter. The formation of Grignard reagents is often subject to an induction period, after which the reaction can become highly exothermic. wikipedia.org Controlling the temperature is vital to prevent side reactions and ensure the stability of the this compound formed.
Influence of Magnesium Morphology and Activation Techniques
The state of the magnesium metal significantly impacts the initiation and rate of the Grignard reaction. Magnesium is typically used in the form of turnings or ribbons. uni-muenchen.dewikipedia.org However, a passivating layer of magnesium oxide on the metal's surface can inhibit the reaction. wikipedia.orgmnstate.edu To overcome this, several activation techniques are employed to expose a fresh, reactive magnesium surface.
Common Magnesium Activation Methods:
| Activation Method | Description |
| Mechanical Activation | Crushing or breaking the magnesium turnings in situ exposes a fresh, oxide-free surface. mnstate.eduresearchgate.net |
| Chemical Activation | Small amounts of activating agents like iodine (I2) or 1,2-dibromoethane (B42909) are frequently used. libretexts.orgwikipedia.orgresearchgate.net Iodine's color disappears as the magnesium is activated, serving as a visual indicator. mnstate.edu 1,2-dibromoethane's action can be monitored by the observation of ethylene (B1197577) gas bubbles. wikipedia.org |
| Sonication | Using ultrasound can help clean the magnesium surface. wikipedia.orgresearchgate.net |
| Pre-formed Grignard Reagent | The addition of a small amount of a previously prepared Grignard reagent can initiate the reaction. wikipedia.org |
| Highly Active Magnesium | Specially prepared, highly reactive magnesium, such as Rieke magnesium, can be used to facilitate the reaction, even at low temperatures. wikipedia.orgcmu.eduorganic-chemistry.org |
The purity of the magnesium is also a factor, as impurities like iron and manganese can negatively affect the yield of subsequent reactions. scispace.com
Halogen-Magnesium Exchange Reactions for this compound Formation
An alternative to direct oxidative addition is the halogen-magnesium exchange reaction. This method is particularly useful for preparing highly functionalized Grignard reagents that may not be compatible with the conditions of direct synthesis. harvard.edusigmaaldrich.com In this process, a pre-existing organomagnesium compound, typically isopropylmagnesium chloride (i-PrMgCl) or isopropylmagnesium bromide (i-PrMgBr), is reacted with an organic halide. harvard.edu
For the synthesis of this compound, this would involve the reaction of a hexyl halide (e.g., hexyl iodide or hexyl bromide) with a reagent like i-PrMgCl. The equilibrium of the reaction is driven by the formation of a more stable organomagnesium species. The rate of exchange is influenced by the nature of the halide, with reactivity increasing in the order of Cl < Br < I. lumenlearning.com These reactions are often performed at low temperatures to tolerate sensitive functional groups. harvard.edusigmaaldrich.com
Direct Magnesiation of Hydrocarbons in the Synthesis of Hexylmagnesium Species
Direct magnesiation involves the deprotonation of an acidic hydrocarbon by a strong magnesium-based base. While less common for simple alkanes like hexane (B92381) due to their low acidity, this method is effective for hydrocarbons with more acidic protons. In specific cases, highly reactive magnesium can react with acidic hydrocarbons at elevated temperatures. libretexts.org For the synthesis of hexylmagnesium species, this would likely require a more activated form of hexane or specialized reaction conditions that are not typically employed for this specific Grignard reagent.
Advanced Preparative Routes: Enhancing Reactivity and Functional Group Tolerance
To overcome some of the limitations of classical Grignard synthesis, advanced methods have been developed to enhance reactivity and improve tolerance to various functional groups.
Role of Lithium Chloride (LiCl) in "Turbo-Grignard" Reagent Synthesis
The addition of lithium chloride (LiCl) to a Grignard reagent solution leads to the formation of a "Turbo-Grignard" reagent. researchgate.netkanto.co.jp These reagents, such as i-PrMgCl·LiCl, exhibit significantly enhanced reactivity and are particularly effective in halogen-magnesium exchange reactions. clockss.orgrsc.org The presence of LiCl helps to break down magnesium clusters and forms soluble mixed aggregates, which are more reactive. nih.gov
The use of i-PrMgCl·LiCl allows for halogen-magnesium exchanges to occur at much lower temperatures, thereby tolerating a broader range of sensitive functional groups that would otherwise be incompatible with Grignard reagents. clockss.orgrsc.org This LiCl-mediated exchange can convert not only organic iodides but also less reactive organic bromides. clockss.org While the primary application of "Turbo-Grignard" reagents is in the exchange reaction to form other Grignard reagents, the principle of using LiCl to enhance reactivity is a significant advancement in organomagnesium chemistry. nih.govnih.gov This enhanced reactivity can facilitate the synthesis of complex molecules where standard Grignard reagents might fail. kanto.co.jp
Mechanistic Insights into LiCl Promotion in Grignard Formation
The addition of lithium chloride (LiCl) to Grignard reagent preparations, creating what is often termed a "turbo Grignard" reagent like i-PrMgCl·LiCl, significantly enhances reactivity and functional group tolerance under mild conditions. rsc.orgchem-station.com The mechanistic underpinnings of this promotion are complex, involving the disruption of aggregated Grignard species and the formation of more nucleophilic organometallics. rsc.orgresearchgate.net
In ethereal solvents like tetrahydrofuran (THF), Grignard reagents exist in a dynamic equilibrium, known as the Schlenk equilibrium, involving multiple organomagnesium species. acs.orgnih.gov The presence of LiCl profoundly influences this equilibrium. Computational studies using ab initio molecular dynamics simulations reveal that LiCl has a selective affinity for magnesium chloride (MgCl₂), one of the components in the Schlenk equilibrium. acs.orgnih.gov LiCl aggregates, which typically exist as cubane-like Li₄Cl₄ clusters in THF, are broken down by MgCl₂. acs.orgnih.gov This interaction leads to the formation of smaller, more soluble, mixed Li-Mg-Cl clusters. acs.orgnih.gov
A key consequence of this interaction is the sequestration of MgCl₂ by LiCl, which shifts the Schlenk equilibrium in favor of the dialkylmagnesium species (R₂Mg). acs.orgnih.gov This shift is significant because it increases the concentration of what are believed to be more reactive and nucleophilic species. researchgate.net The formation of highly anionic "ate" complexes is thought to be a reason for the accelerated reaction rates and enhanced reactivity observed with turbo Grignard reagents. chem-station.comresearchgate.net
Furthermore, crystallographic and spectroscopic evidence suggests the formation of specific, highly structured intermediates. One proposed structure involves a four-membered MgClLiCl ring, which is thought to activate the Grignard reagent and increase the nucleophilic character of the organic group. rsc.org The presence of LiCl also helps to solubilize magnesium alkoxides that can form during reactions, preventing them from inhibiting the reaction progress. rsc.org
| Mechanistic Aspect | Description | Primary Consequence | Supporting Evidence |
|---|---|---|---|
| Disruption of Aggregates | LiCl breaks down polymeric Grignard reagent aggregates and LiCl clusters (e.g., Li₄Cl₄). researchgate.netacs.orgnih.gov | Increases the concentration of active monomeric species. researchgate.net | Ab initio molecular dynamics simulations. acs.orgnih.gov |
| Schlenk Equilibrium Shift | LiCl preferentially coordinates with and sequesters MgCl₂. acs.orgnih.gov | Shifts equilibrium towards the formation of more nucleophilic dialkylmagnesium (R₂Mg) species. acs.orgnih.gov | Computational modeling and experimental observations. rsc.orgacs.org |
| Formation of "Ate" Complexes | Formation of more electron-rich and supposedly more nucleophilic anionic ate complexes. researchgate.net | Enhanced nucleophilicity and reactivity of the Grignard reagent. researchgate.net | Kinetic studies and reactivity profiles. rsc.orgresearchgate.net |
| Solubilization of Byproducts | Solubilizes magnesium alkoxides formed during the reaction. rsc.org | Prevents passivation of reagents and allows reactions to proceed to completion. rsc.org | Experimental observations in specific reactions. rsc.org |
Green Chemistry Considerations in this compound Synthesis
The synthesis of Grignard reagents, including this compound, has traditionally relied on solvents like diethyl ether and tetrahydrofuran (THF), which are derived from petroleum and have associated environmental and safety concerns. researchgate.net Modern synthetic chemistry places increasing emphasis on the principles of Green Chemistry, which encourages the use of safer, more sustainable, and environmentally benign materials and processes. researchgate.net Key considerations in the green synthesis of this compound involve the use of renewable solvents and the development of processes that are more efficient and generate less waste. researchgate.netresearchgate.net
One of the most significant advances in this area is the adoption of alternative solvents that are derived from renewable resources and have a better environmental footprint. researchgate.net This shift not only addresses the sustainability of the starting materials but can also lead to improved reaction performance and safety. researchgate.netnih.gov
2-Methyltetrahydrofuran (2-MeTHF) has emerged as a leading green alternative to traditional ether solvents for Grignard reagent synthesis. researchgate.netresearchgate.net 2-MeTHF is synthesized from renewable biomass sources such as corncobs and bagasse, which contain pentosan sugars that are converted to furfural, a precursor to 2-MeTHF. wikipedia.org This bio-derived origin makes it a more sustainable option compared to petroleum-based solvents like THF. researchgate.netwikipedia.org
The use of 2-MeTHF offers several distinct advantages in the context of Grignard reactions:
Improved Reaction Yields and Selectivity: In many cases, the formation of Grignard reagents in 2-MeTHF results in higher yields and reduced levels of byproducts, such as those from Wurtz coupling. researchgate.netmonumentchemical.com For instance, the synthesis of certain Grignard reagents in 2-MeTHF proceeds more cleanly than in THF. researchgate.net
Enhanced Safety: 2-MeTHF has a higher boiling point (approx. 80°C) and a lower tendency for thermal runaway reactions compared to THF, making it a safer solvent for industrial-scale processes. nih.govwikipedia.org
High Solubility of Reagents: Organometallic reagents, including Grignard reagents, exhibit high solubility in 2-MeTHF. researchgate.net
The properties of 2-MeTHF make it a superior choice for many organometallic processes, aligning with the goals of creating safer, more efficient, and environmentally responsible chemical syntheses. researchgate.netrsc.org
| Property | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Green Chemistry Advantage of 2-MeTHF |
|---|---|---|---|
| Origin | Petroleum-based | Biomass-derived (renewable). wikipedia.org | Sustainable sourcing. |
| Boiling Point | ~66 °C | ~80 °C. wikipedia.org | Allows for higher reaction temperatures, potentially shortening reaction times; improved safety margin. researchgate.net |
| Water Solubility | Miscible. monumentchemical.com | Limited miscibility. wikipedia.org | Facilitates easier aqueous workup and phase separation, reducing the need for extra extraction solvents. monumentchemical.comacs.org |
| Byproduct Formation | Prone to Wurtz coupling in some cases. monumentchemical.com | Reduced Wurtz coupling byproducts observed for certain substrates. researchgate.netmonumentchemical.com | Higher process efficiency and product purity. |
Mechanistic Investigations into the Reactivity of Hexylmagnesium Chloride
Fundamental Reaction Pathways: Nucleophilic Additions
The core reactivity of hexylmagnesium chloride stems from its nature as a strong nucleophile and base. The polarized carbon-magnesium bond facilitates the addition of the hexyl group to electrophilic centers.
The nucleophilic addition of Grignard reagents like this compound to carbonyl compounds is a cornerstone of alcohol synthesis. libretexts.org The reaction proceeds via the attack of the nucleophilic carbon of the hexyl group on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com Subsequent workup with an aqueous acid protonates the resulting alkoxide to yield the corresponding alcohol. libretexts.org
Aldehydes and Ketones: The reaction of this compound with aldehydes produces secondary alcohols, while its reaction with ketones yields tertiary alcohols. libretexts.org For example, the addition to formaldehyde (B43269) specifically produces a primary alcohol. libretexts.org These reactions are generally irreversible due to the high basicity of the Grignard reagent. masterorganicchemistry.com
Esters and Acid Chlorides: With esters and acid chlorides, the reaction typically proceeds with the addition of two equivalents of the Grignard reagent. The initial nucleophilic acyl substitution results in the formation of a ketone intermediate. csbsju.edulibretexts.org This ketone is more reactive than the starting ester and readily undergoes a second nucleophilic addition with another molecule of this compound to form a tertiary alcohol after acidic workup. csbsju.educhemistrysteps.com However, the use of organocuprates, which are less reactive, can allow the reaction to stop at the ketone stage with acid chlorides. chemistrysteps.com
| Carbonyl Electrophile | Intermediate | Final Product (after acidic workup) |
| Aldehyde (R-CHO) | Alkoxide | Secondary Alcohol (R-CH(OH)-Hexyl) |
| Ketone (R-CO-R') | Alkoxide | Tertiary Alcohol (R-C(OH)(R')-Hexyl) |
| Ester (R-COOR') | Ketone | Tertiary Alcohol (R-C(OH)(Hexyl)₂) |
| Acid Chloride (R-COCl) | Ketone | Tertiary Alcohol (R-C(OH)(Hexyl)₂) |
This compound also engages in nucleophilic addition with carbon-nitrogen multiple bonds, such as those found in imines and nitriles.
Imine Derivatives: The addition of Grignard reagents to imines provides a route to amines. The nucleophilic hexyl group attacks the imine carbon, forming a new carbon-carbon bond and a magnesium amide intermediate. Subsequent hydrolysis protonates the nitrogen to yield the corresponding amine. The reaction with ketoximes at elevated temperatures can lead to the formation of aziridines.
Nitriles: The reaction of this compound with a nitrile initially forms an imine magnesium salt. masterorganicchemistry.com This intermediate is stable until an aqueous acid is introduced during workup, which then hydrolyzes the imine to a ketone. masterorganicchemistry.comlibretexts.org This method offers a valuable pathway for the synthesis of ketones. For these reactions, using a less polar solvent like benzene (B151609) with a small amount of ether can improve the yield of the resulting ketone.
The regioselectivity and stereoselectivity of nucleophilic additions involving this compound are critical for controlling the outcome of synthetic transformations.
Regioselectivity: In reactions with α,β-unsaturated carbonyl compounds, Grignard reagents can undergo either 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon. While hard nucleophiles like Grignard reagents typically favor 1,2-addition, the presence of catalysts such as copper(I) salts can promote 1,4-addition. nii.ac.jp For instance, the copper(I) iodide-catalyzed reaction of hexylmagnesium bromide with a secondary allylic phosphate (B84403) significantly increased the proportion of the γ-coupling product (94:6) compared to the non-catalyzed reaction (40:60). nii.ac.jp
Stereoselectivity: The stereochemical outcome of the addition to chiral substrates can be influenced by steric hindrance and the presence of chiral auxiliaries or catalysts. For example, the addition of hexylmagnesium bromide to a specific amino nitrile in the presence of boron trifluoride etherate resulted in a 3:1 mixture of the desired product and its C2 epimer, a result rationalized by stereoelectronic principles. acs.org In another instance, the copper-catalyzed conjugate addition of this compound to 5,6-dihydro-2H-pyran-2-one proceeded with high enantioselectivity (90% e.e.), highlighting the potential for asymmetric synthesis. rug.nlrug.nl
Reactions with Imine Derivatives and Nitriles
Cross-Coupling Reactions Catalyzed by Transition Metals
Transition metal catalysis has significantly broadened the scope of Grignard reagents, enabling cross-coupling reactions that are otherwise challenging. Iron, being an earth-abundant and low-cost metal, has emerged as a sustainable catalyst for these transformations. umd.edubeilstein-journals.orgresearchgate.net
Iron salts, such as iron(II) chloride and iron(III) acetylacetonate (B107027), are effective catalysts for the cross-coupling of this compound with various organic electrophiles, including aryl and vinyl halides, as well as aryl sulfamates and carbamates. acgpubs.orgdergipark.org.trnih.gov These reactions provide a powerful method for the formation of C(sp²)–C(sp³) bonds. acgpubs.org The general mechanism is thought to involve the reduction of the iron precatalyst by the Grignard reagent to a low-valent iron species, which then undergoes oxidative addition to the electrophile, followed by transmetalation with another Grignard molecule and subsequent reductive elimination to afford the coupled product and regenerate the active catalytic species. acgpubs.orgnih.gov
A notable application is the iron-catalyzed coupling of aryl carbamates and sulfamates with n-hexylmagnesium chloride to produce alkylated aromatic compounds. dergipark.org.trnih.gov This methodology is tolerant of various functional groups and can be applied to electron-rich arenes and heterocyclic compounds. dergipark.org.tr
The choice of ligand is crucial in iron-catalyzed cross-coupling reactions, as it influences the catalyst's stability, reactivity, and selectivity. nih.gov
Ligand Effects: Various ligands have been investigated to improve the efficiency and selectivity of these reactions. N-Heterocyclic carbenes (NHCs) have proven to be effective ligands, providing a stabilizing effect on the organometallic intermediates. acgpubs.org For example, the use of an NHC ligand like 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium chloride (SlMes·HCl) facilitates the coupling of aryl sulfamates and carbamates with this compound. acgpubs.org In other systems, O-coordinating ligands such as the environmentally benign cyclic urea (B33335) DMPU have been shown to be more effective than the reprotoxic NMP in promoting cross-coupling over nucleophilic addition. nih.govmdpi.com The use of electron-rich phosphine (B1218219) ligands can also promote the desired cross-coupling reaction over homocoupling. oup.com
Catalyst Design: Rational catalyst design is driven by mechanistic understanding. umd.edu The need to control the rate of Grignard reagent addition to prevent over-transmetalation and ligand displacement is a key consideration. nih.gov The development of well-defined iron(II)-ligand complexes as precatalysts has allowed for more detailed investigations into the reaction mechanism, challenging the long-held belief that low-valent iron species are always required for effective catalysis. nih.gov The design of chiral ligands has also enabled the development of enantioselective iron-catalyzed cross-coupling reactions. acs.org
| Catalyst System | Substrate | Product | Key Finding |
| FeCl₂ / ortho-phenylenebisphosphine | Benzylic chlorides | Diarylmethanes | Electron-rich ligands promote cross-coupling. oup.com |
| Iron / Urea ligands (DMI, DMPU) | Aryl chlorobenzenesulfonates | Alkyl-substituted benzenesulfonate (B1194179) esters | Benign urea ligands show high reactivity. nih.gov |
| FeCl₂ / NHC (SlMes·HCl) | Aryl sulfamates/carbamates | Alkylated arenes | NHC ligands enable coupling with this compound. acgpubs.org |
| Fe(acac)₃ / TMU | ortho,ortho-disubstituted aryl Grignards | Allylbenzenes | TMU is a high-performance ligand for sterically hindered substrates. rsc.org |
Iron-Catalyzed Cross-Coupling of this compound
Stereospecificity in Fe-Catalyzed Transformations
Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to methods using precious metals. A key aspect of their synthetic utility is the ability to control stereochemistry. In the context of this compound, studies have demonstrated that iron-catalyzed processes can proceed with high stereoselectivity.
Research into the iron-catalyzed cross-coupling of styrenyl chlorides with various alkyl Grignard reagents, including this compound, has shown that the reaction is highly stereoselective. researchgate.netd-nb.info For instance, when (Z)-β-chlorostyrene was coupled with this compound using an iron(III) acetylacetonate catalyst, the corresponding (Z)-alkenyl product was obtained in high yield with significant retention of the original stereochemistry. researchgate.netd-nb.info This stereospecificity is crucial for the synthesis of complex molecules where the geometric configuration of double bonds must be precisely controlled. The reaction maintains the configuration of the starting material, indicating a mechanism that avoids intermediates which would allow for geometric isomerization. d-nb.info
Nickel-Catalyzed Cross-Coupling Applications
This compound is a versatile nucleophile in nickel-catalyzed cross-coupling reactions, enabling the formation of C(sp²)–C(sp³) bonds with a variety of electrophiles. These reactions are foundational in organic synthesis for constructing complex carbon skeletons. scispace.comnih.gov
One notable application involves the coupling of aryl sulfamates and carbamates with this compound. acgpubs.org Catalyzed by nickel(II) chloride in the presence of an N-heterocyclic carbene (NHC) ligand, this transformation allows for the alkylation of a wide range of substrates, including electron-rich arenes and heterocyclic compounds. acgpubs.orgdergipark.org.tr Another significant application is the reaction of vinyl pivalates with this compound, which also benefits from nickel catalysis, often enhanced by the addition of NHC ligands to improve yields. sci-hub.se These methods provide efficient pathways to alkylated aromatic and vinylic systems, which are common motifs in pharmaceuticals and materials science.
Below is a table summarizing selected nickel-catalyzed cross-coupling reactions involving this compound.
Table 1: Nickel-Catalyzed Cross-Coupling Reactions with this compound
| Electrophile | Catalyst System | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Aryl Carbamate | NiCl₂ / SIPr·HCl | Alkylated Arene | Good | acgpubs.org |
| Aryl Sulfamate | NiCl₂ / SIPr·HCl | Alkylated Arene | Good | acgpubs.org |
| Vinyl Pivalate | Ni Catalyst / NHC Ligand | Alkylated Alkene | 93 | sci-hub.se |
| Aryl Fluoride (B91410) | Ni Catalyst / Hydroxyphosphine Ligand | Alkylated Arene | High | organic-chemistry.org |
| Aryl Phosphate | Ni Catalyst / Hydroxyphosphine Ligand | Alkylated Arene | High | organic-chemistry.org |
Mechanisms of Transmetallation in Cross-Coupling Cycles
Transmetallation is a critical step in the catalytic cycle of cross-coupling reactions, where the organic group is transferred from the main-group organometallic compound (the Grignard reagent) to the transition metal center. libretexts.orgwikipedia.org In the case of this compound, this step involves the transfer of the hexyl group from the magnesium atom to the nickel or iron catalyst. nih.govwikipedia.org
The general mechanism proceeds after the oxidative addition of an organic halide (R'-X) to the low-valent metal center (e.g., Ni(0) or Fe(0)), forming a metal-halide complex (R'-M-X). libretexts.org Subsequently, this compound (Hex-MgCl) reacts with this complex. The hexyl group displaces the halide on the transition metal, forming a diorganometal intermediate (R'-M-Hex) and magnesium chloride halide (MgXCl). wikipedia.org This transfer is thermodynamically driven, often by the formation of a stable magnesium salt. wikipedia.org The resulting diorgano-metal complex then undergoes reductive elimination, releasing the cross-coupled product (R'-Hex) and regenerating the active low-valent metal catalyst, which can then re-enter the catalytic cycle. nih.gov In some iron-catalyzed systems, the active species is proposed to be a low-valent iron cluster like [Fe(MgX)₂], which undergoes oxidative addition followed by reaction with the Grignard reagent. acgpubs.org
Electron Transfer Pathways and Radical Processes
While many Grignard reactions are depicted as proceeding through polar, two-electron pathways (nucleophilic attack), there is substantial evidence for the involvement of single-electron transfer (SET) mechanisms, leading to the formation of radical intermediates. conicet.gov.ar The formation of a Grignard reagent itself, by the reaction of an alkyl halide with magnesium metal, is believed to occur via an electron transfer from the metal surface to the halide. researchgate.net
In reactions with certain substrates, this compound can act as an electron donor to initiate a radical process. conicet.gov.ar The rate of this electron transfer can be influenced by factors such as the stability of the resulting alkyl radical. conicet.gov.ar The presence of radical intermediates has been inferred from product distributions and the use of radical scavengers like TEMPO, which can retard or inhibit the reaction. conicet.gov.ar Such SET pathways are particularly relevant when the substrate is a good electron acceptor. The initial SET from the Grignard reagent to the substrate generates an alkyl radical (the hexyl radical) and a radical anion of the substrate, which can then proceed through various radical-based reaction cascades. researchgate.net
Acid-Base Properties and Protonolysis Reactions
Grignard reagents are renowned for their strong basicity, and this compound is no exception. masterorganicchemistry.comopenstax.org The carbon-magnesium bond is highly polarized, with a significant partial negative charge on the carbon atom, making it a potent Brønsted-Lowry base. tamu.edu
This high basicity means that this compound will react readily with any compound containing an acidic proton. tamu.edu Even weakly acidic protons, such as those in water, alcohols, or terminal alkynes, will lead to a rapid acid-base reaction known as protonolysis. tamu.eduntu.edu.sg In this reaction, the hexyl carbanion abstracts a proton to form the parent alkane, hexane (B92381), while the magnesium species forms a magnesium salt. openstax.org
Reaction: Hex-MgCl + H₂O → Hex-H + HOMgCl
Due to this reactivity, all reactions involving this compound must be conducted under strictly anhydrous conditions to prevent the reagent's destruction and ensure the desired nucleophilic addition or cross-coupling reaction can occur. byjus.com
Schlenk Equilibrium and Aggregation Phenomena in Solution
In solution, Grignard reagents like this compound exist not as simple monomers but as a complex mixture of species governed by the Schlenk equilibrium. wikipedia.orgwikidoc.orgwikipedia.org This equilibrium describes the disproportionation of two molecules of the alkylmagnesium halide (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium dihalide (MgX₂). wikipedia.org
Schlenk Equilibrium: 2 Hexyl-MgCl ⇌ (Hexyl)₂Mg + MgCl₂
The position of this equilibrium is highly dependent on the solvent, concentration, and temperature. wikidoc.org In ethereal solvents like tetrahydrofuran (B95107) (THF), which are typically used for Grignard reactions, the equilibrium generally favors the this compound species. wikipedia.org However, all three magnesium species—Hexyl-MgCl, (Hexyl)₂Mg, and MgCl₂—are present and can be the reactive species in a given transformation. Furthermore, these species can form higher-order aggregates, such as dimers and trimers, particularly at higher concentrations. wikipedia.orgresearchgate.net For instance, alkylmagnesium chlorides are known to exist as dimers in ether. wikidoc.orgwikipedia.org This complex solution behavior can significantly influence the reactivity and mechanistic pathway of reactions involving this compound.
Kinetic and Thermodynamic Studies of this compound Reactions
Understanding the kinetics and thermodynamics of reactions involving this compound is essential for process optimization and safety. The formation of the Grignard reagent itself is a highly exothermic process. researchgate.net Calorimetry studies on similar Grignard reagents have quantified the enthalpy of formation to be in the range of -320 to -380 kJ·mol⁻¹. researchgate.net
Kinetic studies of Grignard reagent formation indicate that the reaction rate is proportional to the magnesium surface area and the concentration of the organic halide, suggesting the rate-determining step is an electron transfer from the metal to the halide at the metal-solution interface. researchgate.net The reaction rate is also highly dependent on the solvent; for n-hexylmagnesium fluoride formation, the reaction is significantly faster in tetrahydrofuran than in diethyl ether. researchgate.net
Applications of Hexylmagnesium Chloride in Complex Organic Synthesis
Construction of Diverse Carbon-Carbon Frameworks
The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the assembly of simple precursors into complex molecular structures. dergipark.org.tr Hexylmagnesium chloride serves as a potent nucleophilic source of a hexyl group, readily participating in reactions that forge new C-C bonds.
This compound has been effectively utilized in the iron-catalyzed alkylation of substituted arenes and heterocycles. dergipark.org.trnih.gov This method provides a direct route to introduce alkyl chains onto aromatic and heteroaromatic rings, which are common structural motifs in pharmaceuticals and materials science. For instance, in the presence of an iron(II) chloride catalyst and an N-heterocyclic carbene (NHC) ligand, this compound couples with aryl sulfamates and carbamates to yield the corresponding alkylated arenes. dergipark.org.trnih.govacgpubs.org This transformation is notable for its tolerance of various functional groups and its applicability to a broad range of substrates, including electron-rich arenes and ortho-substituted aromatics. dergipark.org.trnih.gov
The reaction's efficacy is demonstrated in the coupling of various aryl and heteroaryl carbamates and sulfamates with n-hexylmagnesium chloride. The use of an iron catalyst is crucial, as experiments conducted without it result in significantly lower product yields. dergipark.org.tr
Table 1: Iron-Catalyzed Cross-Coupling of Aryl Carbamates and Sulfamates with n-Hexylmagnesium Chloride dergipark.org.trnih.gov
| Substrate (Ar-O-Activating Group) | Product | Yield (%) |
| N,N-Diethylphenyl carbamate | n-Hexylbenzene | 85 |
| N,N-Diisopropyl-4-methoxyphenyl carbamate | 1-Hexyl-4-methoxybenzene | 82 |
| N,N-Diethyl-1-naphthyl carbamate | 1-Hexylnaphthalene | 78 |
| N,N-Diethyl-2-naphthyl carbamate | 2-Hexylnaphthalene | 91 |
| N,N-Diethyl-3-thienyl carbamate | 3-Hexylthiophene | 65 |
This methodology has also been successfully applied to heterocyclic substrates, which are often challenging partners in cross-coupling reactions. nih.gov For example, derivatives of indole (B1671886) and dihydrobenzofuran have been effectively coupled with alkylmagnesium reagents. acgpubs.org
This compound is also implicated in the synthesis of alkynes and styrenyl derivatives, which are valuable building blocks in organic chemistry. beilstein-journals.orgresearchgate.net One approach to alkyne synthesis involves the reaction of a 1-chlorovinyl p-tolyl sulfoxide (B87167) with a Grignard reagent, such as isopropylmagnesium chloride, which proceeds through a sulfoxide/magnesium exchange and a subsequent Fritsch–Buttenberg–Wiechell (FBW) rearrangement of the intermediate magnesium alkylidene carbenoid. beilstein-journals.org While this specific example uses isopropylmagnesium chloride, the general principle can be extended to other Grignard reagents like this compound to introduce different alkyl chains.
Furthermore, iron-catalyzed cross-coupling reactions have been developed for the reaction of styrenyl chlorides with alkyl Grignard reagents, including this compound. researchgate.net This reaction provides a direct method for the synthesis of substituted styrenes with high stereoselectivity. researchgate.net
Table 2: Iron-Catalyzed Cross-Coupling of Styrenyl Chlorides with Alkyl Grignard Reagents researchgate.net
| Styrenyl Chloride | Grignard Reagent | Product | Yield (%) |
| (E)-β-Chlorostyrene | n-Hexylmagnesium chloride | (E)-1-Phenyl-1-octene | 85 |
| (Z)-β-Chlorostyrene | n-Hexylmagnesium chloride | (Z)-1-Phenyl-1-octene | 93 |
| 1-Chloro-1-phenylethene | n-Hexylmagnesium chloride | 2-Phenyl-2-octene | 78 |
Alkylation of Substituted Arenes and Heterocycles
Functional Group Interconversions and Derivatizations
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the conversion of one functional group into another. jcpsr.comub.edu this compound, as a classic Grignard reagent, is a key player in numerous FGIs. sigmaaldrich.com Its primary role is as a nucleophile that adds to electrophilic centers, most notably the carbonyl group of aldehydes, ketones, and esters. sigmaaldrich.com
Reaction with aldehydes yields secondary alcohols, while reaction with ketones produces tertiary alcohols. smolecule.comsemanticscholar.org For example, the reaction of 4-methyl-2-pentanone (B128772) with this compound gives 2,4-dimethyl-2-decanol, which can then be dehydrated and hydrogenated to afford the branched alkane 2,4-dimethyldecane (B1670048). semanticscholar.org Similarly, esters can be converted to tertiary alcohols through double addition of the Grignard reagent. These transformations are pivotal in the synthesis of complex molecules where the introduction of a specific alcohol functionality is required. sigmaaldrich.com
Beyond carbonyl additions, this compound can be used in the reduction of certain functional groups and in substitution reactions. For instance, it can react with certain allylic chlorides and mesylates in the presence of a copper catalyst to achieve SN2' selective alkylation. jcpsr.com
Role in the Synthesis of Natural Products and Advanced Intermediates
The utility of this compound extends to the synthesis of natural products and advanced intermediates, where the precise construction of carbon skeletons is paramount. acgpubs.orgmdpi.com Its application in iron-catalyzed cross-coupling reactions allows for the formation of Csp2–Csp3 bonds, which are prevalent in the structures of many natural products and pharmaceuticals. acgpubs.org
A notable example is the use of hexylmagnesium bromide (a closely related Grignard reagent) in the synthesis of emericellamide A. In this synthesis, a boronic acid ester is reacted with hexylmagnesium bromide in a standard homologation reaction to create a key intermediate. mdpi.com While the source specifies the bromide, the chloride counterpart would be expected to exhibit similar reactivity in this context.
The synthesis of branched alkanes, which are components of some insect hormones, also utilizes this compound. semanticscholar.org As mentioned earlier, the reaction of this compound with 4-methyl-2-pentanone is a key step in the synthesis of 2,4-dimethyldecane. semanticscholar.org
Polymerization Initiation and Catalyst Applications
In addition to its role in small molecule synthesis, this compound finds applications in polymer chemistry, particularly as an initiator or catalyst component in polymerization reactions. googleapis.comgoogleapis.comepo.org
While direct evidence for this compound's catalytic activity in diphenyl ether polymerization is not explicitly detailed in the provided search results, the synthesis of poly(arylene ether ketone)s (PAEKs), which includes polymers derived from diphenyl ether, often involves Friedel-Crafts acylation. vt.edu This type of reaction can be catalyzed by Lewis acids, and while aluminum chloride is more common, Grignard reagents can sometimes play a role in related polymerization processes. For example, this compound is listed as a potential component in catalyst systems for the polymerization of other monomers, such as conjugated dienes. googleapis.comgoogleapis.comepo.org The synthesis of polymers from diphenyl ether and various diacid chlorides is a known route to PEKK-type polymers. vt.edu
Synthesis of Polycarboxylic Acid Chlorides
The direct synthesis of polycarboxylic acid chlorides using Grignard reagents like this compound is not a conventional transformation, as Grignard reagents readily react with acid chlorides themselves. Standard synthesis of acid chlorides involves the treatment of carboxylic acids with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). numberanalytics.comlibretexts.orgcore.ac.uk However, hexylmagnesium halides can be employed in reactions that generate precursors to polycarboxylic acids, which can subsequently be converted to the corresponding polycarboxylic acid chlorides.
A notable example involves the copper-catalyzed asymmetric conjugate addition (ACA) of a hexylmagnesium halide to a pyranone. This reaction does not yield an acid chloride directly but instead produces a difunctional chiral building block that serves as a precursor to a dicarboxylic acid. Specifically, the reaction of hexylmagnesium bromide with 2H-pyran-2-one in the presence of a copper bromide-phosphine ligand complex leads to a ring-opening of the pyranone. d-nb.info The resulting magnesium enolate, upon quenching, can yield a β-substituted aldehyde that also contains an ester group. d-nb.info This aldehyde-ester can then be transformed into a dicarboxylic acid through subsequent oxidation steps, followed by treatment with a chlorinating agent to afford the desired di-acid chloride.
The key transformation is detailed in the table below, illustrating the synthesis of the polycarboxylic acid precursor.
Table 1: Synthesis of an Aldehyde-Ester Precursor using Hexylmagnesium Bromide
| Substrate | Reagent | Catalyst System | Conditions | Product | Yield | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|---|---|---|
| 2H-Pyran-2-one | Hexylmagnesium bromide | CuBr·SMe₂ / Chiral Phosphine (B1218219) Ligand (L4) | t-BuOMe, -72 °C | Methyl 5-formyl-3-hexylnonanoate | 66% | 94:6 | d-nb.info |
This process demonstrates the utility of hexylmagnesium halides in creating complex, multifunctional molecules that are valuable intermediates for the synthesis of more elaborate structures, including polycarboxylic acids and their derivatives. d-nb.info
Stereoselective Transformations Utilizing this compound
This compound and its bromide analogue are effective nucleophiles in stereoselective carbon-carbon bond-forming reactions. Their application in catalyst-controlled transformations allows for the synthesis of specific stereoisomers, which is of paramount importance in the synthesis of complex organic molecules like natural products and pharmaceuticals.
Iron-Catalyzed Stereoselective Cross-Coupling
Iron, as an inexpensive and environmentally benign metal, has emerged as a powerful catalyst for cross-coupling reactions. Research has demonstrated that this compound can participate in highly stereoselective iron-catalyzed cross-coupling reactions. A key application is the coupling of alkyl Grignard reagents with styrenyl chlorides. These reactions have been shown to proceed with high stereoselectivity, preserving the geometry of the starting olefin. acgpubs.org For instance, the reaction of this compound with (Z)-β-chlorostyrene, catalyzed by an iron(III) acetylacetonate (B107027) complex, yields the cross-coupled product with excellent retention of the Z-configuration. acgpubs.org
Similarly, iron-catalyzed cross-coupling of alkyl Grignard reagents with stereodefined enol carbamates produces tri- and tetra-substituted acrylates with high yields and excellent stereochemical purity. nih.gov These transformations highlight the ability of iron catalysts to control the stereochemical outcome of reactions involving this compound.
Table 2: Examples of Iron-Catalyzed Stereoselective Cross-Coupling Reactions
| Substrate | Reagent | Catalyst | Conditions | Product | Yield | Stereochemical Outcome | Reference |
|---|---|---|---|---|---|---|---|
| (Z)-β-chlorostyrene | This compound | Fe(acac)₃ | THF, Room Temp | (Z)-1-phenyl-1-octene | 93% | Retained stereoselectivity | acgpubs.org |
| (E)-enol carbamate | Alkylmagnesium reagent | FeCl₃ | THF/NMP, -78 °C | (E)-trisubstituted acrylate | High | High stereochemical purity | nih.gov |
Copper-Mediated Stereoselective Conjugate Addition
Organocopper reagents, often prepared in situ from Grignard reagents like hexylmagnesium halides and a copper(I) salt, are widely used for stereoselective conjugate addition reactions (1,4-additions). In the total synthesis of cylindricine marine alkaloids, a key step involves the highly stereoselective conjugate addition of a cuprate (B13416276) derived from hexylmagnesium bromide to a complex vinylogous amide. bris.ac.uk The addition to the trans-1-azadecalin substrate proceeds via axial attack of the organometallic reagent, leading to the desired stereoisomer with high fidelity. bris.ac.uk This facial selectivity is controlled by the existing stereochemistry within the tricyclic substrate.
Furthermore, the copper-catalyzed asymmetric conjugate addition of hexylmagnesium bromide to 2H-pyran-2-one, facilitated by a chiral ligand, produces a chiral lactone with high enantioselectivity (94:6 er). d-nb.info This method provides access to valuable enantiomerically enriched building blocks. d-nb.info
Table 3: Examples of Copper-Mediated Stereoselective Conjugate Addition
| Substrate | Reagent | Catalyst/Additive | Conditions | Stereochemical Outcome | Reference |
|---|---|---|---|---|---|
| trans-1-Azadecalin derivative (vinylogous amide) | Cuprate from Hexylmagnesium bromide | - | - | Highly stereoselective via axial attack | bris.ac.uk |
| 2H-Pyran-2-one | Hexylmagnesium bromide | CuBr·SMe₂ / Chiral Ligand | t-BuOMe, -72 °C | 94:6 enantiomeric ratio | d-nb.info |
Theoretical and Computational Investigations of Hexylmagnesium Chloride Reactivity
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of organometallic compounds like hexylmagnesium chloride. columbia.eduresearchgate.netect-journal.kz These calculations offer a detailed understanding of the electronic environment and the energetic factors that govern its chemical behavior. nih.gov
Elucidation of Electronic Structures and Bond Character
Quantum chemical calculations on analogous primary alkyl Grignard reagents reveal a highly polar carbon-magnesium (C-Mg) bond, which imparts significant carbanionic character to the α-carbon of the hexyl group. This polarization is the primary source of the nucleophilicity of this compound. The magnesium-chlorine (Mg-Cl) bond is predominantly ionic. nih.gov The geometry around the magnesium center is typically tetrahedral, especially in coordinating solvents like tetrahydrofuran (B95107) (THF), where solvent molecules occupy the remaining coordination sites.
Studies on related magnesium chloride complexes in ether solvents have shown that the Mg-Cl bond distances can vary depending on the aggregation state of the complex. nih.gov For instance, in dimethoxyethane solutions, calculated Mg-Cl distances in various magnesium chloride aggregates range from 2.4 to 2.6 Å. nih.gov The electronic structure of this compound is crucial for understanding its role in reactions such as cross-coupling and addition to carbonyl compounds.
Prediction and Analysis of Reaction Pathways and Energy Landscapes
Computational studies have been instrumental in mapping out the reaction pathways for reactions involving Grignard reagents. For instance, in cross-coupling reactions, DFT calculations can model the key steps of oxidative addition, transmetalation, and reductive elimination. researchgate.netresearchgate.net These calculations help in understanding how the structure of the Grignard reagent and the substrate influence the energy barriers of each step. columbia.eduresearchgate.net
Theoretical investigations into the reaction of organometallic reagents with peroxides suggest a mechanism involving the formation of a metal-peroxy complex, followed by a four-centered transition state. acs.org Calculations predict that the nature of the metal ion and substituents can significantly stabilize the reactive complex and the transition state for insertion. acs.org In the context of enantioselective cross-coupling reactions, DFT calculations have been used to rationalize the stereochemical outcome by comparing the energies of competing transition states. nih.gov For example, in a nickel-catalyzed reaction, the calculated free energy difference between two diastereomeric transition states was found to be in good agreement with the experimentally observed enantioselectivity. nih.gov
Transition State Modeling and Activation Energy Calculations
The modeling of transition states and the calculation of activation energies provide quantitative insights into reaction kinetics. By identifying the lowest energy transition state structures, chemists can predict the most likely reaction mechanism. For reactions involving Grignard reagents, computational models can help understand the factors that control the activation barriers. columbia.eduresearchgate.net
For example, in the context of iron-catalyzed cross-coupling reactions, quantum chemical calculations have been used to study the C-X bond activation step. researchgate.net These studies reveal how modulating the electronic and structural properties of the catalyst can significantly lower the reaction barrier. researchgate.net The activation energy for a reaction can be determined experimentally and compared with computationally derived values to validate the proposed mechanism. webflow.com For instance, the activation energy for the reaction of magnesium with hydrochloric acid has been determined to be approximately 28.5 kJ/mol. webflow.com While this is a different system, it illustrates the principle of using activation energy to understand reaction feasibility.
Solvation Effects and their Influence on Reactivity
The solvent plays a critical role in the chemistry of Grignard reagents. Computational models that incorporate solvent effects are therefore essential for accurately predicting reactivity. Solvation can be modeled either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium. acs.orgnih.gov
The Schlenk equilibrium, which describes the disproportionation of alkylmagnesium halides into dialkylmagnesium and magnesium dihalide, is heavily influenced by the solvent. In strongly coordinating solvents like THF, the monomeric form of the Grignard reagent is favored, which is generally more reactive. Quantum-chemical calculations on magnesium chloride complexes in dimethoxyethane have shown that the solvent molecules play a crucial role in stabilizing the ionic aggregates. nih.govnih.gov The interaction of the solvent with the magnesium center can affect the polarity of the C-Mg bond and the steric accessibility of the carbanion, thereby influencing the reagent's nucleophilicity and reaction rates. nih.gov
Molecular Dynamics Simulations to Understand Solution Behavior
Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of molecules in solution over time. nih.gov For Grignard reagents, MD simulations can be used to study their aggregation state (e.g., monomer, dimer, or larger clusters) in solution, the exchange of solvent molecules in the coordination sphere of the magnesium ion, and the diffusion of the reagent. nih.govosu.eduresearchgate.net
Classical and ab initio MD simulations of magnesium chloride solutions have been performed to understand the structure and dynamics of the solvation shells around the magnesium and chloride ions. nih.govnih.gov These simulations show that the first solvation shell of the Mg²⁺ ion is very stable, with water or ether molecules remaining coordinated for extended periods. osu.edu The formation of ion pairs and larger aggregates is also observed, particularly at higher concentrations. nih.govosu.edu Understanding the solution-phase behavior of this compound is crucial for optimizing reaction conditions and controlling selectivity.
Advanced Analytical Methodologies for Research on Hexylmagnesium Chloride
Spectroscopic Techniques for In Situ Reaction Monitoring
In situ spectroscopic methods are invaluable for observing chemical transformations as they occur, without the need to remove samples from the reaction environment. nih.gov This provides a dynamic picture of the reaction, revealing transient intermediates and reaction kinetics under actual process conditions. nih.govwiley.com
Infrared (IR) spectroscopy, particularly when applied in situ using Fourier Transform Infrared (FTIR) technology, is a powerful tool for monitoring the progress of reactions involving hexylmagnesium chloride. mt.commt.com By tracking the vibrational frequencies of specific chemical bonds, researchers can follow the consumption of reactants and the formation of products and intermediates in real time. mt.commt.com For instance, in the formation of this compound from 1-chlorohexane (B165106) and magnesium, the disappearance of the C-Cl stretching band of the starting material and the appearance of new bands associated with the C-Mg bond of the Grignard reagent can be monitored. mt.com
In situ FTIR allows for the direct observation of molecular species as they form and are consumed, which is crucial for identifying transitory intermediates and understanding reaction mechanisms. nih.gov This technique has been successfully used to monitor Grignard reagent formation, providing real-time data on reactant accumulation and product formation, which significantly improves process safety and robustness. researchgate.netacs.org The data obtained can be used to generate reaction profiles, which are essential for studying kinetics and optimizing process variables. mt.commt.com
Key IR Bands for Monitoring this compound Reactions:
| Functional Group | Typical Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |
| C-Cl (in 1-chlorohexane) | ~730-550 | Disappearance indicates consumption of the alkyl halide reactant. |
| C-Mg (in this compound) | Variable, often in the far-IR region | Appearance and increase in intensity signify the formation of the Grignard reagent. |
| C=O (in carbonyl substrate) | ~1750-1650 | Disappearance indicates the progress of the Grignard addition reaction. |
| O-H (in alcohol product after hydrolysis) | ~3600-3200 (broad) | Appearance after workup confirms the formation of the alcohol product. |
Note: Specific wavenumbers can vary based on solvent and coordination state.
Raman spectroscopy is another vibrational spectroscopy technique that serves as an excellent tool for the analysis of Grignard reagents like this compound. americanpharmaceuticalreview.com A key advantage of Raman spectroscopy is its low interference from moisture and CO2, making it well-suited for studying these highly reactive compounds. mdpi.comresearchgate.net It is a non-destructive technique that can provide quantitative information about the concentration of reactants, products, and even impurities. mdpi.comresearchgate.net
In the context of quality control, Raman spectroscopy can be used to determine the concentration of the active Grignard reagent and to detect common adulterants or byproducts. mdpi.com For example, by creating a calibration model using a partial least square regression (PLSR) method, it is possible to predict the concentration of impurities, such as toluene, in a Grignard reagent solution with high accuracy. mdpi.comresearchgate.net This methodology allows for rapid and reliable quality assessment, ensuring the consistency and effectiveness of the this compound reagent in subsequent reactions. mdpi.comdntb.gov.ua
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organometallic compounds, including this compound and its reaction intermediates. semanticscholar.orgnih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei, allowing for the unambiguous identification of molecular structures. semanticscholar.orgtubitak.gov.tr
A crucial aspect of Grignard reagent chemistry that can be investigated by NMR is the Schlenk equilibrium. rsc.orgnih.gov This equilibrium describes the disproportionation of the alkylmagnesium halide (RMgX) into the dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂). nih.govd-nb.info Low-temperature NMR studies can slow the chemical exchange between these species, allowing for their individual detection and quantification. rsc.org The position of the Schlenk equilibrium is highly dependent on the solvent, concentration, and the nature of the alkyl group, and NMR provides a direct method to study these influences. rsc.orgnih.gov The structural characterization of intermediates in reactions involving this compound, such as the initial adduct with a carbonyl compound, can also be achieved through detailed 1D and 2D NMR experiments. semanticscholar.orgresearchgate.net
Typical ¹³C NMR Chemical Shifts for Alkanes Formed from this compound Reactions:
| Carbon Position | Compound Example: 2,4-Dimethyldecane (B1670048) |
| C1 | δ ~22.6 ppm |
| C2 | δ ~25.2 ppm |
| C3 | δ ~45.3 ppm |
| C4 | δ ~31.9 ppm |
| Note: Data derived from the synthesis of 2,4-dimethyldecane using this compound and 4-methyl-2-pentanone (B128772). semanticscholar.org |
Raman Spectroscopy for Concentration Determination and Quality Control
Chromatographic Methods for Product Analysis and Purity Assessment
Chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are fundamental for analyzing the products of reactions involving this compound. rsc.orgrsc.org After a reaction is quenched, GC-MS allows for the separation, identification, and quantification of the various components in the reaction mixture. acs.orgmnstate.edu
This method is invaluable for determining the yield of the desired product, assessing its purity, and identifying any byproducts. rsc.orgresearchgate.net For example, in a coupling reaction, GC-MS can distinguish the desired cross-coupled product from byproducts like the Wurtz coupling product (dodecane in the case of this compound self-coupling). rsc.orgresearchgate.net The mass spectrometer provides fragmentation patterns that act as a molecular fingerprint, confirming the identity of each separated compound. acs.org For non-volatile products, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. rsc.org Purification of the final product is often achieved using flash column chromatography over silica (B1680970) gel. rsc.orgorgsyn.org
Quantitative Determination of Grignard Reagent Concentration in Research Settings
Accurately knowing the concentration of the active Grignard reagent is critical for stoichiometric control in chemical reactions. Several titration methods are commonly employed in research settings for this purpose.
A common and straightforward method for determining the total basicity of a Grignard solution is through acid-base titration . This typically involves quenching an aliquot of the this compound solution with a known excess of a standard acid (like HCl or H₂SO₄) and then back-titrating the unreacted acid with a standard base (like NaOH). While effective for freshly prepared reagents, this method measures all basic magnesium species, including magnesium hydroxide (B78521) and alkoxides formed from reaction with moisture or oxygen, not just the active R-Mg bond. researchgate.netreddit.com
A more accurate method for determining the concentration of the active Grignard reagent involves titration with a reagent that reacts specifically with the carbanionic carbon. One widely used method employs diphenylacetic acid as the titrant in a dry solvent like THF. researchgate.netchemicalforums.com The endpoint is indicated by the appearance of a persistent yellow color, which occurs when a slight excess of the Grignard reagent deprotonates the resulting carboxylate to form a colored enolate. chemicalforums.com
Argentometric titration is used to determine the concentration of the halide component (chloride in this case). researchgate.net This method, often following the Mohr or Volhard procedure, involves titrating the sample with a standardized silver nitrate (B79036) (AgNO₃) solution. slideshare.netnemi.gov The silver ions react with the chloride ions to form a silver chloride precipitate. nemi.govrichmond.edu This allows for the determination of the chloride content, which, when compared with the concentration of the active Grignard species, provides a more complete picture of the reagent's composition. researchgate.net
Thermometric and Photometric Analytical Techniques
Thermometric and photometric analytical techniques are advanced methodologies utilized for the real-time analysis and monitoring of reactions involving this compound. These methods provide critical data on reaction kinetics, concentration, and thermodynamics, which are essential for process control and safety in both laboratory and industrial settings.
Thermometric titration is a valuable analytical method for determining the concentration of Grignard reagents like this compound. researchgate.netchemistryviews.orgnih.gov This technique is based on monitoring the temperature change during the titration of the Grignard reagent with a standard solution of a protic solvent, such as isopropyl alcohol or 2-butanol. researchgate.netuni-goettingen.deacs.org The reaction between the Grignard reagent and the alcohol is highly exothermic, resulting in a measurable temperature increase. The endpoint of the titration is identified by a distinct break in the temperature curve, which corresponds to the complete consumption of the Grignard reagent. uni-goettingen.de This method is advantageous because it is rapid, reliable, and can be performed under inert gas conditions, which is crucial for the analysis of air- and moisture-sensitive compounds like this compound. uni-goettingen.de
In addition to titration, direct-reading thermometric methods can be employed. In this approach, an excess of a reagent like isopropyl alcohol is added to the this compound solution, and the maximum temperature rise is measured. researchgate.netchemistryviews.org This temperature change is directly proportional to the concentration of the Grignard reagent, allowing for a quick quantitative assessment. researchgate.net Calorimetric techniques, such as reaction calorimetry, are also used to study the heat release during the formation of Grignard reagents. acs.orgacs.org This is particularly important for safety, as the formation of this compound is a strongly exothermic process with a significant potential for thermal runaway if not properly controlled. acs.orgacs.org
Photometric techniques, particularly near-infrared (NIR) spectroscopy, have emerged as powerful tools for the in-line monitoring of Grignard reactions. researchgate.netresearchgate.netamericanelements.com By inserting a probe directly into the reaction vessel, NIR spectroscopy allows for the continuous, real-time measurement of the concentrations of reactants, products, and byproducts. researchgate.net This non-destructive technique provides immediate feedback, enabling precise control over the addition of reactants to maintain stoichiometric ratios and prevent the formation of impurities. researchgate.net For instance, in reactions where this compound is a reagent, in-line NIR can monitor the consumption of the starting materials and the formation of the desired product, thereby improving reaction efficiency and safety. researchgate.netresearchgate.net The ability to detect the initiation of the reaction and any accumulation of unreacted reagents in real-time significantly enhances the safety of these highly exothermic processes. researchgate.netwikidoc.org
Interactive Table: Comparison of Thermometric and Photometric Techniques for this compound Analysis
| Analytical Technique | Principle | Application for this compound | Key Advantages |
| Thermometric Titration | Measurement of temperature change during a reaction with a titrant (e.g., 2-butanol). uni-goettingen.de | Determination of concentration. researchgate.netchemistryviews.orgnih.gov | Rapid, reliable, suitable for air-sensitive compounds. uni-goettingen.de |
| Direct-Reading Thermometry | Measurement of maximum temperature rise upon reaction with an excess of a reagent. researchgate.net | Quick quantitative analysis. researchgate.net | Simple, fast concentration estimation. researchgate.net |
| Reaction Calorimetry | Measurement of heat flow during the reaction. acs.orgacs.org | Safety assessment, determination of thermodynamic parameters. acs.org | Provides critical data for preventing thermal runaway. acs.org |
| Near-Infrared (NIR) Spectroscopy | Measurement of the absorption of near-infrared light by the sample. researchgate.netresearchgate.net | In-line, real-time monitoring of reactant and product concentrations. researchgate.netamericanelements.com | Non-destructive, continuous monitoring, enhances process control and safety. researchgate.net |
Mass Spectrometry for Mechanistic Elucidation and Product Identification
Mass spectrometry (MS) is an indispensable tool for the detailed investigation of reactions involving this compound, providing profound insights into reaction mechanisms and facilitating the unambiguous identification of products and intermediates. mdpi.com Due to the complex nature of Grignard reagents in solution, which often exist as a mixture of various species in equilibrium (the Schlenk equilibrium), mass spectrometry offers a unique window into their solution-state behavior. researchgate.netresearchgate.net
Electrospray ionization mass spectrometry (ESI-MS) has proven to be particularly powerful for the analysis of Grignard reagents, including this compound. researchgate.netchemistryviews.orgnih.gov This soft ionization technique allows for the transfer of ions from solution to the gas phase with minimal fragmentation, enabling the detection of the various organomagnesium species present in the reaction mixture. uni-goettingen.de Studies combining ESI-MS with NMR spectroscopy and quantum chemical calculations have been instrumental in characterizing the mononuclear and aggregated forms of this compound in ethereal solvents like tetrahydrofuran (B95107). researchgate.netnih.gov For example, research has shown that while mononuclear species may be present in dilute solutions, trinuclear anions can form during the electrospray process. researchgate.netnih.gov
Furthermore, ESI-MS is crucial for elucidating the mechanism of Grignard reactions. The long-standing debate over whether these reactions proceed via a polar (nucleophilic addition) or a radical (single-electron transfer) mechanism can be addressed by identifying key intermediates. acs.orgresearchgate.net Mass spectrometry can detect the formation of radical intermediates or specific adducts that are characteristic of one pathway over the other. acs.org By analyzing the reaction of this compound with different substrates, researchers can gain a clearer understanding of the factors that favor a particular mechanism.
In the context of product identification, mass spectrometry, often coupled with gas chromatography (GC-MS), is routinely used to analyze the complex mixtures that can result from Grignard reactions. researchgate.netmit.edu For instance, in cross-coupling reactions where this compound is used to form new carbon-carbon bonds, GC-MS can identify the desired alkylated products as well as any side products. acgpubs.org This is critical for optimizing reaction conditions to maximize the yield of the target molecule and minimize the formation of impurities. The technique's high sensitivity and ability to provide molecular weight and structural information make it an essential tool for confirming the identity of newly synthesized compounds. In some applications, this compound is used as a derivatizing agent to convert other compounds into forms that are more amenable to GC-MS analysis. acs.org
Interactive Table: Applications of Mass Spectrometry in this compound Research
| Mass Spectrometry Technique | Application | Information Obtained |
| Electrospray Ionization MS (ESI-MS) | Mechanistic studies of Grignard reactions. researchgate.netchemistryviews.orgnih.gov | Identification of solution-state species (monomers, aggregates), detection of reactive intermediates. researchgate.netuni-goettingen.de |
| Gas Chromatography-MS (GC-MS) | Product and byproduct identification. researchgate.netmit.edu | Separation and identification of volatile components in the reaction mixture, confirmation of product structure. mit.edu |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of complex ions. uni-goettingen.de | Fragmentation patterns of ions, providing detailed structural information about intermediates and products. uni-goettingen.de |
Future Directions and Emerging Research Areas
Integration of Hexylmagnesium Chloride Chemistry with Flow Chemistry and Automation
The integration of this compound chemistry with flow chemistry and automation represents a significant leap forward in addressing the safety and scalability challenges associated with traditional batch processing of Grignard reagents. niper.gov.inresearchgate.net Continuous flow systems offer superior control over reaction parameters such as temperature and mixing, which is crucial for managing the often exothermic nature of Grignard reactions. vapourtec.comcinz.nz This enhanced control minimizes the risk of thermal runaways and improves reaction selectivity and product purity. niper.gov.inchemrxiv.org
In a continuous flow setup, reagents are pumped through a series of tubes or microreactors, allowing for precise manipulation of reaction conditions and residence time. cinz.nzmit.edumt.com For the synthesis of Grignard reagents like this compound, a packed-bed reactor containing magnesium metal can be employed, where the corresponding alkyl halide is passed through to generate the organomagnesium compound in situ. researchgate.netvapourtec.com This approach not only enhances safety by generating the reactive species on demand but also allows for immediate use in subsequent reactions within the same continuous flow system, eliminating the need for storage and handling of the sensitive Grignard reagent. vapourtec.com
Automation of these flow systems further enhances their efficiency and reproducibility. rsc.org Automated platforms can precisely control flow rates, temperatures, and reagent addition, while in-line analytical techniques can monitor the reaction in real-time. mt.com This allows for rapid optimization of reaction conditions and the creation of a "walk-up" system where a desired product can be synthesized with minimal manual intervention. The modular nature of flow chemistry equipment allows for flexible and customizable setups to suit specific synthetic needs. mit.edumt.com
Key advantages of integrating this compound with Flow Chemistry:
Enhanced Safety: Minimizes the amount of hazardous reagent present at any given time. niper.gov.inmt.com
Improved Heat Transfer: Efficiently dissipates heat from exothermic reactions. vapourtec.com
Precise Control: Allows for fine-tuning of reaction parameters. mit.edu
Scalability: Reactions can be scaled up by running the system for longer periods. cinz.nz
Automation: Enables high-throughput screening and optimization. rsc.org
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The development of novel catalytic systems is a pivotal area of research aimed at enhancing the selectivity and efficiency of reactions involving this compound. While Grignard reagents are powerful nucleophiles, their high reactivity can sometimes lead to undesired side reactions. Catalytic systems, particularly those based on transition metals like iron, offer a means to control this reactivity and direct the reaction towards a specific outcome. researchgate.netdergipark.org.trnih.gov
Iron-based catalysts are particularly attractive due to their low cost, low toxicity, and environmental friendliness compared to precious metal catalysts. dergipark.org.trsci-hub.se Research has shown that iron catalysts can effectively promote cross-coupling reactions between this compound and various electrophiles, including aryl chlorides, tosylates, and triflates. researchgate.net These reactions are often challenging to achieve with uncatalyzed Grignard reagents. The use of specific ligands, such as N-heterocyclic carbenes (NHCs) or even simple and benign urea-based ligands, can further tune the reactivity and selectivity of the iron catalyst. researchgate.netdergipark.org.tr
For instance, iron-catalyzed cross-coupling reactions have been successfully employed for the alkylation of aryl carbamates and sulfamates with n-hexylmagnesium chloride, demonstrating the ability to form C(sp²)–C(sp³) bonds in substrates that might otherwise be unreactive or prone to side reactions. dergipark.org.trnih.gov These catalytic systems often operate under mild conditions and exhibit high functional group tolerance. researchgate.netnih.gov The development of such catalysts not only expands the synthetic utility of this compound but also aligns with the principles of green and sustainable chemistry. researchgate.netdergipark.org.tr
| Catalyst System | Substrate | Product | Key Features |
| Iron(II) bromide/tricyclohexylphosphine | Aryl methyl ethers | Methylarenes | Selective cleavage of aryl ether bonds. sci-hub.se |
| Fe(acac)₃/Urea-based ligand | Aryl chlorobenzoates | Alkyl-substituted aryl benzoates | Environmentally benign, high selectivity. researchgate.net |
| FeCl₂/NHC ligand | Aryl carbamates/sulfamates | Alkylated arenes | Tolerates a wide range of functional groups. dergipark.org.trnih.gov |
Chemo- and Stereoselective Transformations with this compound
Achieving high levels of chemo- and stereoselectivity in reactions with this compound is a significant goal in modern organic synthesis. The inherent reactivity of Grignard reagents can make it challenging to selectively target one functional group in a molecule containing multiple reactive sites. Similarly, controlling the three-dimensional arrangement of atoms in the product of a reaction (stereoselectivity) is crucial for the synthesis of many complex molecules, particularly pharmaceuticals.
Recent advancements have focused on the use of chiral ligands and catalysts to induce asymmetry in reactions involving this compound. For example, copper-catalyzed conjugate addition of n-alkylmagnesium chlorides, including this compound, to cyclic enones in the presence of chiral phosphine (B1218219) ligands has been shown to produce 1,4-addition products with high enantioselectivity. rug.nlrug.nl This approach allows for the creation of specific stereoisomers, which is essential for producing biologically active compounds.
Furthermore, the choice of reaction conditions and additives can significantly influence the chemoselectivity of a reaction. The use of "Turbo-Grignard" reagents, which are prepared with the addition of lithium chloride, can enhance reactivity and in some cases, improve selectivity by breaking up aggregates and increasing the nucleophilicity of the Grignard reagent. rsc.org This enhanced reactivity can allow for reactions to occur at lower temperatures, which can improve selectivity by minimizing side reactions. harvard.edu The development of methods that allow for the selective functionalization of complex molecules using this compound is a key area of ongoing research. rsc.org
Exploration of Sustainable and Environmentally Benign Grignard Processes
The exploration of sustainable and environmentally benign processes for the synthesis and use of Grignard reagents like this compound is a growing area of focus, driven by the principles of green chemistry. researchgate.net Traditional Grignard reactions often utilize volatile and flammable ether solvents like diethyl ether and tetrahydrofuran (B95107) (THF). A key area of research is the investigation of more environmentally friendly solvent alternatives. 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable biomass sources, has emerged as a promising greener solvent for Grignard reactions. researchgate.netchemicalbook.com
Magnesium chloride itself, the inorganic byproduct of many Grignard reactions, is considered to have a relatively low environmental impact and is even used in applications like dust control and de-icing. crecompany.comtaylorandfrancis.comninjadeicer.com Research into the lifecycle of Grignard reagents and their byproducts aims to minimize their environmental footprint. This includes developing methods for recycling solvents and catalysts, and exploring reaction pathways that generate less waste.
Understanding and Harnessing Aggregation Phenomena for Controlled Reactivity
Grignard reagents, including this compound, are known to exist as complex aggregates in solution, often in equilibrium between different monomeric, dimeric, and polymeric forms. This aggregation behavior, influenced by factors such as solvent, concentration, and the presence of additives, plays a crucial role in the reagent's reactivity and selectivity. A deeper understanding of these aggregation phenomena is essential for controlling the outcome of Grignard reactions.
The Schlenk equilibrium, which describes the balance between the organomagnesium halide (RMgX) and the diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species, is a fundamental concept in Grignard chemistry. The nature and structure of the species present in solution can significantly impact their nucleophilicity and steric properties. For instance, the addition of lithium chloride to Grignard reagents to form "Turbo-Grignard" reagents is believed to break up these aggregates, leading to more reactive monomeric species. nih.gov
By carefully controlling the conditions that influence aggregation, it may be possible to tune the reactivity of this compound for specific applications. For example, promoting the formation of a particular aggregate might favor one reaction pathway over another, leading to improved selectivity. Advanced analytical techniques, such as NMR spectroscopy and X-ray crystallography, are being used to probe the structure of Grignard reagents in solution and in the solid state, providing valuable insights into their aggregation behavior. nih.gov Harnessing this knowledge will enable more precise control over the reactivity of this compound in synthetic transformations.
Design of New Grignard Reagents with Enhanced Reactivity and Functional Group Compatibility
The design of new Grignard reagents with enhanced reactivity and broader functional group compatibility is a continuous effort in synthetic chemistry. While this compound is a versatile reagent, its high reactivity can be a limitation when working with molecules containing sensitive functional groups such as esters, nitriles, or ketones. This has led to the development of modified Grignard reagents that offer a better balance of reactivity and selectivity.
The aforementioned "Turbo-Grignard" reagents, formed by the addition of lithium chloride, are a prime example of this design approach. rsc.org The presence of LiCl increases the ionic character of the C-Mg bond, enhancing the nucleophilicity of the organic group and allowing for reactions to proceed under milder conditions. nih.gov This increased reactivity can be particularly useful for reactions with less reactive electrophiles or for performing reactions at low temperatures to improve selectivity. harvard.edu
Another strategy involves the use of additives or co-solvents that can modulate the reactivity of the Grignard reagent. For example, the use of chelating agents can influence the aggregation state and reactivity of the organomagnesium species. The development of new Grignard reagents also extends to the synthesis of reagents bearing functional groups that are typically incompatible with standard Grignard conditions. This is often achieved through low-temperature synthesis or by using magnesium-halogen exchange reactions, which can tolerate a wider range of functionalities. harvard.edu The ultimate goal is to create a toolbox of Grignard reagents with tailored reactivity profiles that can be selected for specific synthetic challenges, thereby expanding the scope and utility of this important class of organometallic compounds.
Q & A
Basic: What are the optimal conditions for synthesizing hexylmagnesium chloride to ensure high purity and yield?
Answer:
this compound is typically synthesized via the reaction of 1-chlorohexane with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere. Key steps include:
- Reagent drying : THF must be rigorously dried over molecular sieves to prevent hydrolysis .
- Initiation : A small amount of iodine or pre-activated magnesium may be used to initiate the reaction.
- Temperature control : The reaction is exothermic; maintaining temperatures below 40°C prevents side reactions .
- Characterization : Purity can be assessed by titration with standardized HCl or iodometric methods, with yields >85% considered optimal under controlled conditions .
Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?
Answer:
- NMR spectroscopy : After quenching with deuterated methanol, H and C NMR can confirm the structure (e.g., δ ~1.2–1.6 ppm for hexyl chain protons) .
- FTIR : Absence of O-H stretches (~3200–3600 cm) confirms anhydrous conditions.
- Gas chromatography (GC) : Quenched samples analyzed via GC-MS can detect residual hexane or byproducts .
- Titration : Quantitative determination of active Grignard reagent via acid-base titration .
Advanced: How can researchers resolve contradictions in reaction yields when using this compound under varying conditions?
Answer:
Discrepancies often arise from:
- Moisture contamination : Even trace water reduces yield; use Karl Fischer titration to verify solvent dryness .
- Reagent stoichiometry : Optimize magnesium-to-halide ratios (typically 1:1.1) to account for surface oxidation of magnesium .
- Statistical validation : Apply meta-analysis frameworks (e.g., PRISMA guidelines) to compare datasets and identify outliers .
- Reproducibility : Document experimental parameters (e.g., stirring rate, temperature gradients) as per Beilstein Journal guidelines .
Advanced: What strategies optimize the use of this compound in air-sensitive catalytic reactions?
Answer:
- Schlenk techniques : Use double-manifold systems for reagent transfer and reaction setup .
- In-situ monitoring : Employ ReactIR or Raman spectroscopy to track reagent consumption without exposure .
- Solvent selection : THF provides better stabilization than diethyl ether for this compound, reducing side reactions .
- Catalyst compatibility : Pre-test compatibility with transition metal catalysts (e.g., Ni or Pd) to avoid deactivation .
Basic: How should this compound be safely handled and stored to maintain reactivity?
Answer:
- Storage : Keep at 2–8°C in flame-sealed ampules under argon. Avoid exposure to moisture or oxygen .
- Quenching : Use a 1:1 isopropanol/water mixture to safely deactivate residual reagent .
- Hazard mitigation : Employ explosion-proof refrigerators and grounded equipment to prevent ignition .
Advanced: How does solvent polarity impact the nucleophilic reactivity of this compound?
Answer:
- THF vs. EtO : THF’s higher polarity stabilizes the Grignard reagent, enhancing nucleophilicity but slowing reaction kinetics compared to EtO .
- Coordination effects : Additives like TMEDA (tetramethylethylenediamine) increase reactivity by coordinating magnesium, as shown in kinetic studies .
- Data analysis : Compare second-order rate constants () under different solvents using Arrhenius plots to quantify effects .
Advanced: How can researchers validate the purity of this compound in multi-step synthetic pathways?
Answer:
- Cross-validation : Combine titration (quantitative) with Mg NMR (structural) to confirm active Mg content .
- Byproduct profiling : Use GC-MS to identify organomagnesium byproducts (e.g., dimeric species) that may form during storage .
- Batch consistency : Implement quality control protocols per IUPAC guidelines, including Lot-to-Lot comparisons .
Basic: What are the critical parameters for reproducing literature procedures involving this compound?
Answer:
- Documentation : Follow PRISMA-style reporting for experimental details (e.g., stirring time, argon flow rate) .
- Apparatus calibration : Verify syringe pump accuracy for reagent addition and thermocouple calibration for temperature control .
- Negative controls : Include blank reactions (without Grignard reagent) to identify background interference .
Advanced: How can computational modeling complement experimental studies of this compound’s reactivity?
Answer:
- DFT calculations : Model transition states for nucleophilic attacks to predict regioselectivity in alkylation reactions .
- Solvent effects : Use COSMO-RS simulations to optimize solvent systems for specific reactions .
- Validation : Correlate computed activation energies () with experimental kinetic data .
Advanced: What methodologies address conflicting spectroscopic data in this compound characterization?
Answer:
- Multi-technique approach : Cross-validate NMR, FTIR, and mass spectrometry data to resolve ambiguities .
- Error analysis : Apply Cochran’s Q test to identify outliers in replicated measurements .
- Cryogenic studies : Low-temperature NMR (<−40°C) can stabilize reactive intermediates for clearer spectral interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
